4-(Methylsulfanyl)-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid
Description
4-(Methylsulfanyl)-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid is a synthetic small molecule characterized by a butanoic acid backbone modified with two key functional groups: a methylsulfanyl (-SMe) moiety at position 4 and a 3-(trifluoromethyl)benzenesulfonamido group at position 2.
Properties
IUPAC Name |
4-methylsulfanyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S2/c1-21-6-5-10(11(17)18)16-22(19,20)9-4-2-3-8(7-9)12(13,14)15/h2-4,7,10,16H,5-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGORJJLXLJKFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(Methylsulfanyl)-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid , also known by its CAS number 1009729-55-8, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄F₃NO₄S₂
- Molecular Weight : 357.36 g/mol
- IUPAC Name : 4-methylsulfanyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid
The compound features a methylsulfanyl group and a trifluoromethyl-substituted benzenesulfonamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 μg/mL . The presence of electron-withdrawing groups like trifluoromethyl enhances their antimicrobial efficacy.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 46.9 | E. coli |
| Compound B | 93.7 | S. aureus |
| This compound | TBD | TBD |
Antitumor Activity
The structure-activity relationship (SAR) studies suggest that the thiazole and sulfonamide moieties contribute significantly to the cytotoxic activity against cancer cell lines. For instance, related thiazole compounds have shown IC50 values less than that of doxorubicin in various assays . The incorporation of the trifluoromethyl group is hypothesized to enhance the lipophilicity of the molecule, potentially improving cellular uptake and efficacy.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, leading to impaired folate synthesis.
- Cell Cycle Disruption : Compounds with similar structures have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Protein Interactions : Molecular dynamics simulations suggest that such compounds interact with target proteins primarily through hydrophobic contacts, influencing their biological pathways .
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various sulfonamide derivatives against multi-drug resistant strains. The results indicated that compounds with structural similarities to this compound exhibited promising results comparable to standard antibiotics .
- Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines have reported that derivatives incorporating the trifluoromethyl group show enhanced cytotoxicity compared to their non-substituted counterparts, suggesting a potential role in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on substituent variations, physicochemical properties, and inferred pharmacological implications.
Structural Analogues in Carboxamide Derivatives ()
Compounds such as 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA) share the methylsulfanyl group at position 4 but differ in the sulfonamido substituent. Here, the target compound replaces the cyclohexylcarbamoyl-benzoyl group with a 3-(trifluoromethyl)benzenesulfonamido moiety. The trifluoromethyl group likely enhances target selectivity compared to the bulkier cyclohexylcarbamoyl group, which may sterically hinder binding. In vitro studies of these carboxamide derivatives suggest that substituent variations significantly impact enzyme inhibition profiles, though quantitative data are unavailable .
Sulfonamido Group Variations ( and )
- (2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid (): Features a methyl-substituted benzenesulfonamido group.
- 4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid (): Replaces the methylsulfanyl group with a carbamoyl (-CONH₂) group. This substitution increases polarity, likely improving aqueous solubility but reducing membrane permeability relative to the more lipophilic methylsulfanyl group in the target compound .
Sulfur-Containing Impurities and Derivatives ()
- (2S)-2-Amino-4-(methylsulfonyl)butanoic acid (L-Methionine Sulfone): A simpler amino acid derivative with a sulfone (-SO₂-) group. The sulfone increases polarity and oxidative stability compared to the methylsulfanyl group, which is prone to metabolic oxidation.
- (2RS)-2-(Acetylamino)-4-(methylsulfanyl)butanoic acid (N-Acetyl-DL-methionine): Shares the methylsulfanyl group but lacks the sulfonamido substituent. This highlights the target compound’s hybrid design, combining features of both sulfonamides and sulfur-containing amino acids .
Morpholine-Sulfonyl Derivatives ()
4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid incorporates a morpholine-sulfonylphenyl group instead of the trifluoromethylbenzenesulfonamido group. The morpholine ring introduces hydrogen-bonding capacity and steric bulk, which may alter pharmacokinetic properties such as absorption and half-life compared to the more compact trifluoromethyl group .
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological Implications
- Electron-Withdrawing Groups : The -CF₃ group in the target compound may enhance binding to hydrophobic enzyme pockets compared to methyl or morpholine substituents .
- Lipophilicity : The methylsulfanyl group balances solubility and membrane permeability, whereas carbamoyl or sulfone groups favor solubility at the expense of permeability .
- Steric Effects : Bulky substituents (e.g., cyclohexylcarbamoyl in 2CA4MBA) may reduce target engagement efficiency compared to the compact trifluoromethylbenzenesulfonamido group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
